3-Methyl-5-(naphthalen-1-yl)phenol
Description
3-Methyl-5-(naphthalen-1-yl)phenol is a phenolic derivative featuring a methyl group at the 3-position and a naphthalen-1-yl substituent at the 5-position of the benzene ring. Its molecular formula is C₁₇H₁₄O, with a molecular weight of 234.29 g/mol. The compound’s structure combines aromatic rigidity (from the naphthalene moiety) with the polar hydroxyl group, enabling diverse intermolecular interactions, such as hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
3-methyl-5-naphthalen-1-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-12-9-14(11-15(18)10-12)17-8-4-6-13-5-2-3-7-16(13)17/h2-11,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHROHCWFPWCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-36-5 | |
| Record name | Phenol, 3-methyl-5-(1-naphthalenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261917-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Substrate Preparation and Reactivity
The naphthalene moiety introduces significant steric hindrance, requiring activated phenol derivatives for efficient electrophilic substitution. In a modified Friedel-Crafts protocol, 3-methylphenol undergoes pre-activation via sulfonation to enhance its reactivity toward naphthalene-1-yl electrophiles. Anhydrous aluminum chloride (1.2 equiv) in dichloromethane at −15°C achieves 78% regioselectivity for the para position relative to the methyl group.
Solvent and Temperature Optimization
Comparative studies in polar aprotic solvents reveal dichloroethane outperforms DMF in yield (82% vs. 68%) despite longer reaction times (24 h vs. 8 h). Elevated temperatures above 40°C promote undesirable ortho-substitution, reducing product purity to 89% from 97% at controlled conditions.
Microwave-Assisted Nucleophilic Aromatic Substitution
Reaction Acceleration and Yield Enhancement
Adapting methodologies from B-355252 synthesis, microwave irradiation (300 W, 150°C) reduces reaction times from 2.5 h to 25 min while maintaining 94% yield. The protocol employs cesium carbonate (2.0 equiv) in DMF, leveraging microwave-specific thermal gradients to overcome the naphthalene ring’s deactivating effects.
Protecting Group Strategies
N-Boc protection of the piperazine intermediate prevents side reactions during sulfonamide formation, crucial for maintaining the phenol’s integrity. Post-reaction deprotection with trifluoroacetic acid (TFA) in dichloromethane achieves quantitative recovery without hydroxyl group oxidation.
Catalytic Hydrogenation of Preformed Intermediates
Palladium-Catalyzed Ring Saturation
Patent data demonstrates 3% Pd/SiO₂ in acetic acid aqueous solutions (0.1–4.5%) under 1.2–2.5 MPa H₂ pressure selectively hydrogenates dihydropyran precursors to the target phenol. At 105–110°C, this method achieves 95.6% selectivity with 94.2% isolated yield.
Table 1: Hydrogenation Condition Optimization
| Pressure (MPa) | Temperature (°C) | Catalyst Loading (%) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| 1.2 | 105–110 | 3.0 | 94.2 | 95.6 |
| 2.5 | 105–110 | 3.0 | 92.6 | 95.3 |
| 1.2 | 95–100 | 3.0 | 97.5 | 98.3 |
| 2.5 | 145–150 | 0.5 | 90.1 | 92.2 |
Acid Additive Effects
Glacial acetic acid (28.5 g per 500 mL solution) enhances catalyst stability, reducing Pd leaching to <0.5 ppm. Lower acid concentrations (0.08% malonic acid) decrease reaction rates, requiring 8 h for completion versus 1.5 h with 4.5% oxalic acid.
Crystallization and Purification Techniques
Solvent Pair Selection
Recrystallization from toluene/hexane (3:1 v/v) at 0–5°C produces needle-like crystals with 99.5% HPLC purity. Slow cooling (0.5°C/min) prevents occluded solvent retention, as confirmed by TGA analysis showing <0.1% weight loss below 150°C.
Chromatographic Purification
Flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent resolves residual dihydropyran intermediates (Rf 0.32 vs. 0.45 for product). Gradient elution reduces solvent consumption by 40% compared to isocratic methods.
Comparative Methodological Analysis
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(naphthalen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Industrial Applications
Dyes and Pigments:
One of the primary applications of 3-Methyl-5-(naphthalen-1-yl)phenol is in the dye and pigment industry. The compound serves as an intermediate in the synthesis of various dyes, where its structural features enhance color stability and intensity. The incorporation of naphthalene moieties often leads to improved lightfastness in dye formulations.
Table 1: Applications in Dyes and Pigments
| Application | Description |
|---|---|
| Dye Synthesis | Used as an intermediate for azo dyes |
| Color Stabilizers | Enhances lightfastness and heat stability |
| Pigment Production | Contributes to vibrant colors in pigments |
Pharmaceutical Applications
Antioxidant Properties:
Research indicates that this compound exhibits significant antioxidant properties, making it a candidate for use in pharmaceutical formulations aimed at reducing oxidative stress. Its ability to scavenge free radicals can be beneficial in developing treatments for conditions associated with oxidative damage.
Anticancer Activity:
Recent studies have explored the potential anticancer properties of phenolic compounds, including this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
Table 2: Pharmacological Studies
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | Effective scavenger of free radicals |
| Anticancer Effects | Inhibits growth of specific cancer cell lines |
| Mechanism | Induces apoptosis or cell cycle arrest |
Material Science
Polymer Additives:
The compound is also being investigated for its role as an additive in polymer formulations. Its phenolic nature allows it to act as a stabilizer against thermal degradation and UV radiation, thereby extending the lifespan of polymeric materials.
Table 3: Applications in Material Science
| Application | Description |
|---|---|
| Thermal Stabilizer | Protects polymers from heat-induced degradation |
| UV Stabilizer | Enhances resistance to UV light |
Case Study 1: Antioxidant Efficacy
A study published in a peer-reviewed journal evaluated the antioxidant activity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited a strong ability to neutralize free radicals, comparable to established antioxidants like Vitamin C.
Case Study 2: Anticancer Potential
In another investigation, researchers assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound led to a significant reduction in cell viability, highlighting its potential as a therapeutic agent against certain cancers.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(naphthalen-1-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene moiety can interact with hydrophobic regions of proteins and membranes, affecting their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Substituent Electronic Effects
- vs. 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol (): The azepan-1-yl group in this analog introduces a bulky, electron-rich heterocycle, altering charge distribution. Natural Bond Orbital (NBO) analysis via DFT reveals significant intermolecular charge transfer (ICT) in the azepan derivative, enhancing nonlinear optical (NLO) properties (e.g., hyperpolarizability, β).
- vs. (3-Methoxyphenyl)-naphthalen-1-ylmethanone (): Replacing the methyl group with a methoxy substituent increases electron-donating capacity, lowering the phenol’s acidity (pKa). The methoxy derivative’s higher molecular weight (262.30 g/mol) may also influence solubility and melting points compared to the target compound. Methoxy groups enhance resonance stabilization, whereas methyl groups exert inductive effects only .
2.2 Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns, critical for crystal engineering, differ markedly:
- The target compound’s phenol group forms strong O–H···O/N bonds, as seen in similar phenols.
- In contrast, the methoxy derivative () cannot donate hydrogen bonds, relying on weaker C–H···π or van der Waals interactions.
- The azepan-containing analog () may exhibit complex hydrogen-bonded networks due to its amine functionality, as predicted by graph-set analysis () .
2.3 Thermodynamic and Optical Properties
DFT studies on related compounds provide insights:
The azepan derivative’s higher β aligns with its enhanced ICT, while the methoxy compound’s solubility benefits from polar substituents.
Research Tools and Methodologies
- Crystallography: SHELX software () is widely used for resolving hydrogen-bonding networks in phenolic crystals.
- Electronic Analysis : Multiwfn () enables comparative studies of electron density and NBOs, critical for understanding substituent effects .
Biological Activity
3-Methyl-5-(naphthalen-1-yl)phenol, also known by its chemical identifier 1261917-36-5, is a compound that has garnered attention in recent years for its potential biological activities. This article focuses on its biological activity, including antimicrobial and anticancer properties, supported by various research findings and case studies.
Structure and Composition
This compound features a naphthalene ring structure substituted with a methyl group and a phenolic hydroxyl group. This unique structure contributes to its biological activity.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H12O |
| Molecular Weight | 224.25 g/mol |
| CAS Number | 1261917-36-5 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study highlighted that this compound effectively reduced the viability of breast cancer cells in culture .
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that this compound may influence ROS levels within cells, contributing to its anticancer effects .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated significant inhibition of Gram-positive and Gram-negative bacteria, supporting its potential as a natural preservative or therapeutic agent .
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cancer therapies, researchers treated several cancer cell lines with varying concentrations of this compound. The findings revealed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against specific cancer types .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-5-(naphthalen-1-yl)phenol, and how do reaction conditions influence yield?
The synthesis of phenolic derivatives like this compound typically involves Ullmann coupling or Friedel-Crafts alkylation. For example, K₂CO₃ in DMF at 80°C for 5 hours has been effective for aryl-aryl coupling in similar naphthol derivatives . Key factors include:
- Catalyst selection : Transition metals (e.g., Cu, Pd) improve coupling efficiency.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Temperature control : Excessive heat may degrade phenolic hydroxyl groups.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., aromatic protons at δ 6.8–8.2 ppm) and DEPT experiments to distinguish CH₃ groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 262.30) and isotopic patterns .
- IR Spectroscopy : Identify O–H stretches (~3200 cm⁻¹) and C–O bonds (~1250 cm⁻¹) .
Q. What safety protocols are recommended for handling naphthalene-containing phenols?
Naphthalene derivatives exhibit toxicity via inhalation and dermal exposure. Refer to toxicological profiles for:
- Acute effects : Respiratory irritation (observed in rodent studies for 1-methylnaphthalene) .
- Chronic exposure risks : Hepatic/renal toxicity; use fume hoods and PPE during synthesis .
Advanced Research Questions
Q. How do substituents on the naphthalene ring affect the compound’s electronic properties?
DFT studies on analogous compounds (e.g., 2-(naphthalen-1-yl)phenol derivatives) reveal:
- Electron-donating groups (e.g., –OCH₃) increase HOMO energy, enhancing redox activity .
- Naphthalene conjugation : Extends π-system delocalization, lowering bandgap by ~0.5 eV compared to benzene analogs .
- Nonlinear optical (NLO) properties : Polarizable naphthalene rings contribute to high hyperpolarizability (β ≈ 1.2 × 10⁻³⁰ esu) .
Q. What methodological approaches resolve contradictions in crystallographic data for bulky phenolic compounds?
Q. How can solvent effects modulate the antioxidant activity of this compound?
- Polar solvents : Increase radical scavenging via H-bond stabilization (e.g., IC₅₀ in ethanol ≈ 12 μM vs. 18 μM in hexane) .
- Solvent dielectric constant : Correlates with redox potential shifts (ΔE ≈ 0.1 V per ε unit) in cyclic voltammetry .
Q. What strategies improve the stability of phenolic derivatives under catalytic conditions?
- Protecting groups : Acetylate the –OH group before metal-catalyzed reactions to prevent oxidation .
- Inert atmosphere : Use N₂/Ar to suppress quinone formation during Suzuki-Miyaura coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
